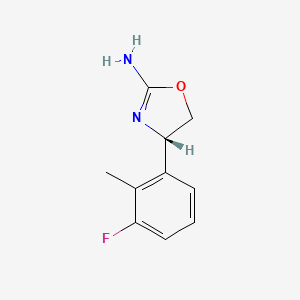

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine

Descripción general

Descripción

RO-5256390 es un compuesto desarrollado por Hoffmann-La Roche. Actúa como agonista para el receptor asociado a la traza de amina 1, un receptor acoplado a proteína G altamente conservado. Este compuesto ha mostrado potencial para bloquear el comportamiento compulsivo y de atracones en ratas, convirtiéndolo en un candidato para tratar el trastorno por atracón .

Métodos De Preparación

La síntesis de RO-5256390 implica varios pasosLas condiciones de reacción típicamente implican el uso de solventes como dimetilsulfóxido y catalizadores para facilitar la formación del producto deseado .

Los métodos de producción industrial para RO-5256390 probablemente involucrarían la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza, así como la implementación de técnicas de purificación como la cristalización o la cromatografía .

Análisis De Reacciones Químicas

RO-5256390 se somete a diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, donde los nucleófilos reemplazan un grupo saliente en la molécula.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes como etanol o metanol, y catalizadores como el paladio sobre carbono. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Aplicaciones Científicas De Investigación

RO-5256390 tiene varias aplicaciones de investigación científica:

Química: Se utiliza para estudiar el receptor asociado a la traza de amina 1 y su papel en diversas vías bioquímicas.

Biología: Los investigadores utilizan RO-5256390 para investigar sus efectos en el comportamiento, particularmente en relación con el consumo compulsivo y de atracones.

Medicina: El compuesto se está explorando como un posible tratamiento para el trastorno por atracón y otras afecciones neurológicas.

Industria: RO-5256390 se puede utilizar en el desarrollo de nuevos medicamentos dirigidos al receptor asociado a la traza de amina 1 .

Mecanismo De Acción

RO-5256390 ejerce sus efectos actuando como agonista para el receptor asociado a la traza de amina 1. Este receptor participa en la regulación de la neurotransmisión monoaminérgica. Al unirse a este receptor, RO-5256390 modula la actividad de neurotransmisores como la dopamina y la serotonina, lo que lleva a cambios en el comportamiento y la actividad cerebral. Los objetivos moleculares y las vías involucradas incluyen el sistema mesocorticolimbico, que está asociado con la recompensa y la motivación .

Comparación Con Compuestos Similares

RO-5256390 es único en su alta afinidad y selectividad para el receptor asociado a la traza de amina 1. Compuestos similares incluyen:

RO-5166017: Otro agonista para el receptor asociado a la traza de amina 1, pero con diferentes propiedades farmacocinéticas.

RO-5073012: Un compuesto con efectos similares en la neurotransmisión pero que se dirige a diferentes receptores.

La singularidad de RO-5256390 radica en su acción específica sobre el receptor asociado a la traza de amina 1, lo que lo convierte en una herramienta valiosa para estudiar este receptor y su papel en el comportamiento y los trastornos neurológicos .

Actividad Biológica

(S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine is a compound of significant interest in pharmacological research due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₀H₁₁FN₂O, with a molecular weight of 194.21 g/mol. The presence of a fluorinated aromatic group enhances its lipophilicity, which can influence its interaction with biological targets .

Research indicates that this compound acts as a selective agonist for the trace amine-associated receptor 1 (TAAR 1). This receptor is crucial in modulating neurotransmitter systems, particularly in the context of addiction and mood disorders. In animal models, this compound has demonstrated the ability to reduce cocaine-mediated behaviors, suggesting its potential utility in treating substance use disorders.

Interaction with Other Receptors

Interaction studies have shown that this compound may also bind to other receptors or ion channels beyond TAAR 1. This broad binding profile could expand its therapeutic implications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| RO5263397 | Similar oxazole structure | Selective TAAR 1 agonist with anti-addictive effects |

| 4-(3-Fluoro-phenyl)-4,5-dihydrooxazole | Lacks methyl substitution on the phenyl ring | Different receptor selectivity |

| 4-(2-Methylphenyl)-4,5-dihydrooxazol-2-amine | No fluorine substitution | Reduced lipophilicity compared to fluorinated analogs |

This comparative analysis highlights how structural modifications influence biological activity and receptor interactions.

Case Studies and Research Findings

- Trace Amine Receptor Modulation : A study demonstrated that compounds like this compound could effectively modulate behaviors associated with addiction in rodent models. This finding underscores its potential as a therapeutic agent in treating addictive behaviors.

- Antiproliferative Activity : Although direct studies on this compound are sparse, related fluorinated compounds have shown promising results in inhibiting cancer cell growth without the biphasic dose-response often seen in traditional chemotherapeutics . This suggests that further investigation into this compound’s antitumor properties could be warranted.

Propiedades

IUPAC Name |

(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHOUWIYOVWGHV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2COC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)[C@H]2COC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357266-05-7 | |

| Record name | RO-5263397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357266057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5263397 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P4KD8GDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary molecular target of RO5263397?

A1: RO5263397 acts as a selective agonist of TAAR1, a G protein-coupled receptor primarily found in the brain and peripheral tissues. [, , ]

Q2: How does RO5263397 interact with TAAR1?

A2: RO5263397 binds to TAAR1, leading to its activation and initiation of downstream signaling cascades. This activation elevates intracellular cAMP levels and triggers the phosphorylation of ERK and CREB. []

Q3: What are the downstream effects of TAAR1 activation by RO5263397?

A3: TAAR1 activation by RO5263397 modulates dopaminergic, serotonergic, and glutamatergic neurotransmission. [, , , , ] It can also impact various behavioral and physiological processes, including locomotion, emotional states, cognition, and addiction-related behaviors. [, , , , , , ]

Q4: What is the molecular formula and weight of (S)-4-(3-Fluoro-2-methylphenyl)-4,5-dihydrooxazol-2-amine (RO5263397)?

A4: While the provided research doesn't explicitly state the molecular formula and weight of RO5263397, these can be deduced from its chemical structure, which is depicted in the research. [, ]

Q5: Is there any available spectroscopic data for this compound (RO5263397)?

A5: The provided research papers do not provide detailed spectroscopic data for RO5263397.

Q6: How do structural modifications of this compound (RO5263397) influence its activity and selectivity?

A6: Research highlights the discovery of 2-aminooxazolines, including RO5263397, as a novel class of highly potent and selective TAAR1 ligands. Structural modifications, starting from a known adrenergic compound, led to the development of several potent TAAR1 agonists, including RO5263397, RO5166017, RO5256390, and RO5203648. These compounds demonstrate good oral bioavailability and in vivo activity in animal models relevant to psychiatric disorders and addiction. []

Q7: Are there any known genetic polymorphisms that affect the metabolism of this compound (RO5263397)?

A7: Yes, a splice site mutation in the UGT2B10 gene significantly impacts RO5263397 metabolism. This polymorphism is prevalent in African populations (45%), less common in Asians (8%), and rare in Caucasians (<1%). Homozygosity for this variant leads to substantially lower intrinsic clearance of the compound. []

Q8: What is the efficacy of this compound (RO5263397) in animal models of addiction?

A8: RO5263397 has demonstrated promising preclinical efficacy in various animal models of addiction. It attenuates abuse-related behavioral effects of stimulants like cocaine and methamphetamine. [, , , , , , ] In rats, it diminishes cocaine-induced behavioral sensitization, reduces self-administration of both cocaine and methamphetamine, and hinders cue- and drug-induced reinstatement of drug-seeking behavior. [, , ]

Q9: Does this compound (RO5263397) demonstrate efficacy in addressing nicotine addiction?

A9: Yes, research suggests that RO5263397 shows promise in addressing nicotine addiction. It reduces nicotine-induced hyperlocomotion in rats and prevents the development of nicotine sensitization. [, ] In rats with long-access nicotine self-administration, RO5263397 attenuates withdrawal-related anxiety-like behavior, normalizes hypersensitivity, and decreases the motivation to self-administer nicotine. []

Q10: What are the effects of RO5263397 on cognitive function in preclinical models?

A10: RO5263397 has been shown to modulate cognitive function in preclinical models. [, , , , ] For example, it enhances sensory gating in mice, a process related to filtering sensory information. [] It also improves recognition memory in mice. [] In rats, it modulates mismatch negativity-like responses, a potential biomarker for schizophrenia. [] Additionally, studies in Cynomolgus macaques show that RO5263397 promotes wakefulness without impairing cognition. []

Q11: Does this compound (RO5263397) affect dopamine levels in the brain?

A11: Yes, RO5263397 influences dopamine levels in the brain. It prevents methamphetamine-induced dopamine overflow in the nucleus accumbens, a brain region associated with reward and motivation. [] This suggests a potential mechanism by which RO5263397 may exert its effects on addiction-related behaviors. []

Q12: Are there any other promising targets for addiction treatment besides TAAR1?

A12: Yes, research is exploring several other potential targets for addiction treatment. [, , ] These include, but are not limited to, other G protein-coupled receptors, ion channels, and transporters involved in neurotransmission. The development of novel therapeutic agents targeting these pathways holds promise for addressing the complex challenges of addiction.

Q13: What research tools and resources are essential for further investigation of this compound (RO5263397) and TAAR1?

A13: Further investigations into RO5263397 and TAAR1 necessitate a multidisciplinary approach, leveraging advanced research tools and resources: [, , , , , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.